

ST-91: A Technical Guide to its Pharmacological and Toxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-91, chemically identified as N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a potent and selective α 2-adrenoceptor agonist. This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of ST-91, with a focus on its mechanism of action, pharmacodynamics, and safety profile. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

ST-91 is an imidazoline derivative that has been instrumental in characterizing the roles of α 2-adrenoceptor subtypes. Its key characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral α 2-adrenoceptor functions. This guide synthesizes the available preclinical data to provide a detailed profile of ST-91.

Pharmacology Mechanism of Action



ST-91 is a selective agonist for α 2-adrenoceptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This action modulates the release of various neurotransmitters, including norepinephrine and substance P, resulting in its pharmacological effects.

Pharmacodynamics

ST-91 exhibits a significant selectivity for α 2-adrenoceptors over α 1-adrenoceptors, with a reported selectivity of approximately 120-fold.[1] Further studies indicate that ST-91 acts predominantly at non- α 2A-adrenoceptors, with evidence suggesting a preference for the α 2C subtype.[1]

The primary pharmacodynamic effect of ST-91 observed in preclinical studies is antinociception. Intrathecal administration of ST-91 has been shown to produce a dosedependent analysesic effect in various animal models of pain.

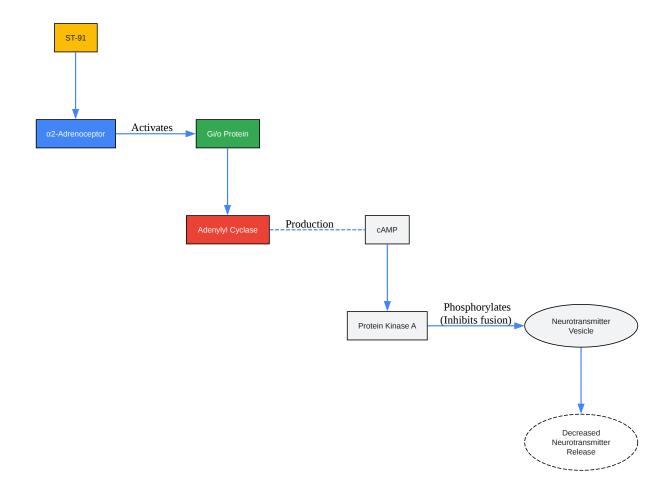
Table 1: Pharmacodynamic Profile of ST-91

Parameter	Value/Descripti on	Species	Model	Reference
Receptor Selectivity	~120-fold for α2 over α1	-	-	[1]
Predominant Subtype	Non-α2A, potentially α2C	-	-	[1]
Primary Effect	Antinociception	Rat	Tail-flick, Hot Plate	[1]
Vascular Effects	Antagonizes β2- adrenoceptor- mediated relaxation	Rat	Mesenteric artery rings	[2]

Signaling Pathway



The activation of α 2-adrenoceptors by ST-91 initiates a downstream signaling cascade that ultimately leads to the observed pharmacological effects. A simplified representation of this pathway is provided below.





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Figure 1: Simplified signaling pathway of ST-91 via α 2-adrenoceptor activation.

Toxicology

Detailed quantitative toxicological data for ST-91, such as LD50 values, are not readily available in the public domain. However, some studies have investigated its safety profile in animal models.

In anesthetized sheep, high doses of ST-91 (12 μ g/kg) were associated with a decrease in the partial pressure of oxygen in arterial blood (PaO2), a 50% decrease in cardiac index, and an increase in mean arterial pressure, mean pulmonary artery pressure, and pulmonary artery wedge pressure.[3] These findings suggest potential for significant cardiopulmonary effects at high concentrations.

Table 2: Toxicological Profile of ST-91

Parameter	Observation	Species	Dose	Reference
Cardiopulmonary Effects	Decreased PaO2, decreased cardiac index, increased blood pressure	Sheep	12 μg/kg	[3]

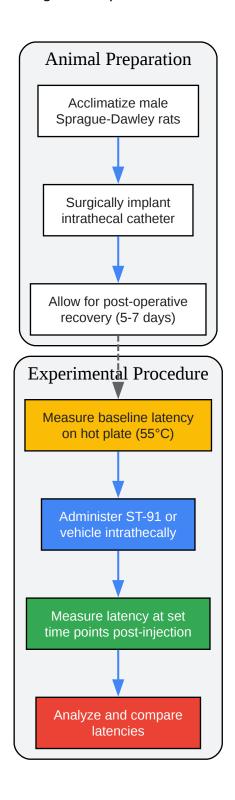
Pharmacokinetics

Comprehensive pharmacokinetic data for ST-91, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in publicly available literature. The fact that ST-91 does not cross the blood-brain barrier is a key piece of information regarding its distribution.[1] Further research is required to fully characterize its pharmacokinetic profile.

Experimental ProtocolsIntrathecal Administration and Hot Plate Test in Rats



The following is a representative protocol for assessing the antinociceptive effects of intrathecally administered ST-91 using the hot plate test.



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Figure 2: Experimental workflow for the hot plate test with intrathecal ST-91.

Detailed Steps:

- Animal Preparation: Adult male Sprague-Dawley rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. An intrathecal catheter is surgically implanted at the lumbar level of the spinal cord under anesthesia. Animals are allowed to recover for 5-7 days post-surgery.
- Baseline Latency Measurement: Prior to drug administration, the baseline nociceptive
 threshold is determined by placing the rat on a hot plate maintained at a constant
 temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., hind paw licking,
 jumping) is recorded. A cut-off time (e.g., 45 seconds) is established to prevent tissue
 damage.
- Drug Administration: ST-91, dissolved in a suitable vehicle (e.g., sterile saline), is administered intrathecally through the implanted catheter. A control group receives the vehicle alone.
- Post-Injection Latency Measurement: The latency to the nociceptive response on the hot
 plate is measured at various time points after drug administration (e.g., 15, 30, 60, and 120
 minutes).
- Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time baseline latency)] x 100.

Conclusion

ST-91 is a valuable pharmacological tool for the study of peripheral $\alpha 2$ -adrenoceptors. Its selective agonism and inability to cross the blood-brain barrier make it particularly useful for elucidating the role of these receptors in various physiological processes, including nociception. While its pharmacodynamic effects on pain pathways are relatively well-characterized, a comprehensive toxicological and pharmacokinetic profile is lacking. Further preclinical studies are warranted to fully understand the safety and disposition of ST-91, which will be crucial for any potential translation into clinical applications.



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